1-Pentene

概要

説明

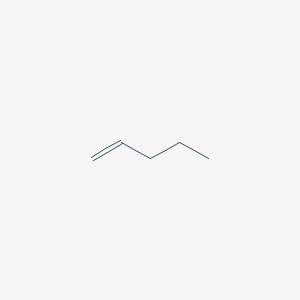

1-Pentene (C₅H₁₀) is a linear α-olefin with a terminal double bond, classified as an unsaturated hydrocarbon. It is a colorless, flammable liquid with a molecular weight of 70.13 g/mol and a boiling point of 30°C. Its IUPAC name is pent-1-ene, and it is structurally characterized by a five-carbon chain with a double bond between the first and second carbons (C=C-CH₂-CH₂-CH₃) . Key applications include its use as a comonomer in polyolefin production, a precursor in Fischer-Tropsch synthesis, and a model compound in catalytic and adsorption studies .

準備方法

Partial Hydrogenation of Alkynes

The partial hydrogenation of 1-pentyne (C₅H₈) to 1-pentene is a high-yield method employing palladium-based catalysts. A functionalized SBA-15/metformin/palladium catalyst achieves 96% yield under mild conditions (20°C, atmospheric H₂ pressure, 4 hours in methanol) . The catalyst’s mesoporous structure enhances substrate accessibility, while metformin stabilizes palladium nanoparticles, preventing over-hydrogenation to pentane.

Mechanistic Insights :

-

Adsorption : 1-pentyne adsorbs onto Pd active sites via π-bond interactions.

-

Hydrogenation : Selective syn-addition of H₂ yields (Z)-1-pentene, confirmed by NMR and FT-IR .

-

Desorption : The product desorbs before further hydrogenation due to moderate catalyst activity.

Advantages :

-

High regioselectivity (>98% this compound).

-

Ambient temperature operation reduces energy costs.

Limitations :

-

Catalyst synthesis involves multiple steps.

-

Requires methanol as a solvent, complicating product separation.

Selective Hydrogenation of Piperylene in C₅ Fractions

Industrial-scale this compound production often utilizes C₅ refinery streams rich in piperylene (1,3-pentadiene). A patented method employs Pd/Al₂O₃ catalysts in a fixed-bed reactor under 10–20 bar H₂ and 30–90°C . The process selectively hydrogenates piperylene to this compound and 2-pentene, followed by distillation to isolate this compound (>98.5% purity).

Key Parameters :

| Parameter | Value |

|---|---|

| H₂:Piperylene ratio | 1:1–3:1 |

| Space velocity | 1–8 hr⁻¹ |

| Distillation reflux | 10–30 |

Mechanism :

-

Piperylene adsorption : The diene binds to Pd sites, favoring 1,2-addition over 1,4-addition.

-

Selectivity control : Weak acid sites on Al₂O₃ suppress isomerization to internal alkenes .

Industrial Relevance :

-

Utilizes low-cost C₅ feedstocks.

-

Integrated distillation minimizes energy use.

Grignard Reagent-Mediated Synthesis

This compound is synthesized via a Grignard reaction between allyl bromide (C₃H₅Br) and ethyl magnesium bromide (C₂H₅MgBr) in ether solvents . The reaction proceeds through a nucleophilic coupling mechanism:

-

Grignard formation : Ethyl MgBr generates a strong nucleophile.

-

Allylic substitution : MgBr⁻ displaces bromide from allyl bromide, forming a pentenyl-MgBr intermediate.

-

Quenching : Hydrolysis yields this compound.

Conditions :

-

Solvent: Diethyl ether or dipropyl ether.

-

Temperature: Room temperature.

Yield Considerations :

Challenges :

-

Sensitivity to moisture and oxygen.

-

Requires strict stoichiometric control.

Acid-Catalyzed Dehydration of Alcohols

While dehydration of 2-pentanol predominantly yields 2-pentene , this compound can theoretically form via E2 elimination of 1-pentanol. However, primary carbocation instability under E1 conditions makes this route less practical.

Mechanistic Pathways :

-

E1 (for 2° alcohols) : Protonation → carbocation formation → deprotonation (favors more substituted alkenes).

-

E2 (for 1° alcohols) : Concerted base-induced elimination (requires strong bases like KOtBu).

Feasibility :

-

Limited by the scarcity of 1-pentanol feedstocks.

-

Low yields due to competing side reactions.

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Partial Hydrogenation | Pd/SBA-15-metformin | 20°C, 1 atm H₂ | 96% | High | Laboratory |

| Piperylene Hydrogenation | Pd/Al₂O₃ | 30–90°C, 10–20 bar | N/A | 98.5% | Industrial |

| Grignard Synthesis | Allyl Br, C₂H₅MgBr | Ether, rt | Moderate | High | Small-scale |

| Alcohol Dehydration | H₂SO₄ | High temperature | Low | Variable | Limited |

化学反応の分析

1-Pentene undergoes a variety of chemical reactions due to the presence of the carbon-carbon double bond:

Addition Reactions: These involve the breaking of the double bond, allowing other atoms or molecules to attach to the carbons. Common addition reactions include

Polymerization: This compound can participate in polymerization reactions to form larger, more complex structures such as polyethylene.

Oxidation: It can react with strong oxidizing agents to form various oxidation products.

科学的研究の応用

Chemical Synthesis

1. Olefin Metathesis

1-Pentene plays a crucial role in olefin metathesis reactions, which are essential for synthesizing complex organic molecules. These reactions allow for the redistribution of alkene fragments without producing hazardous byproducts. Specifically, this compound can be used in cross-metathesis to release azide-containing sugars from solid supports, facilitating the synthesis of oligosaccharides .

2. Hydroamidomethylation

A notable application of this compound is in the development of a rhodium/xantphos homogeneous catalyst system for the direct chemo- and regioselective mono-N-alkylation of primary amides. This method utilizes this compound and acetamide as model substrates, showcasing its utility in creating N-alkylamides .

Polymer Production

1. Polypropylene Production

this compound is used as a comonomer in the production of polypropylene (PP), specifically in the manufacture of impact copolymers. The incorporation of this compound enhances the flexibility and toughness of polypropylene, making it suitable for various applications including automotive parts and packaging materials .

2. High Oxygen Permeability Polymers

Mitsui Chemicals has developed polymers from this compound that exhibit high oxygen permeability. These polymers are used in cell culture vessels and other medical applications where gas exchange is critical .

Fuel Additive

This compound is also utilized as a gasoline additive due to its characteristic odor and ability to enhance fuel quality. Its presence contributes to the distinctive smell of gasoline while improving combustion properties .

Environmental Research

Recent studies have investigated the combustion chemistry of this compound, particularly its pyrolysis under various conditions. Research indicates that understanding the pyrolysis behavior can help in developing cleaner combustion technologies and reducing emissions associated with fuel use .

Case Studies

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Used in olefin metathesis and hydroamidomethylation | Facilitates complex organic synthesis without hazards |

| Polymer Production | Comonomer for polypropylene; high oxygen permeability polymers | Enhances mechanical properties and gas exchange |

| Fuel Additive | Enhances gasoline quality and odor | Improves combustion properties |

| Environmental Research | Investigated for cleaner combustion technologies | Pyrolysis studies contribute to emissions reduction |

作用機序

The mechanism of action of 1-pentene primarily involves its reactivity due to the carbon-carbon double bond:

Addition Reactions: The double bond in this compound allows it to participate in addition reactions, where the π electrons are donated to electrophiles, leading to the formation of new bonds.

Polymerization: In polymerization reactions, the double bond opens up, allowing multiple this compound molecules to join together to form polymers.

類似化合物との比較

Structural Isomers: 1-Pentene vs. 2-Pentene and Cyclic Analogs

- Key Findings :

- This compound exhibits weaker adsorption on HZSM-5 zeolites compared to 2-pentene and cyclopentene, leading to higher secondary reactions (e.g., heptane participation in aromatization) .

- Cyclopentene forms stronger π-complexes with metals (Ag, Au) due to ring strain, whereas this compound shows lower binding energy (0.1 eV less than 1-pentyne) .

Comparison with Higher α-Olefins (1-Hexene, 1-Octene)

- Key Findings: this compound’s shorter chain allows easier diffusion into zeolite pores (pore size <0.45 nm), enhancing aromatization compared to 1-hexene . In copolymerization, zirconocene catalysts show higher activity for this compound (up to 30% incorporation) than for 1-octene (20%) due to reduced steric hindrance .

Functional Behavior in Polymerization

- Key Findings: Catalyst 15 (double-treated donor) showed 50% lower this compound incorporation due to site poisoning, highlighting the role of open active sites in copolymerization . Hydrogen co-feeding increases this compound incorporation by generating additional active sites .

Desulfurization and Aromatization vs. Other Olefins

| Compound | Thiophene Desulfurization | Aromatics Yield | Conversion Rate (1.0 h) |

|---|---|---|---|

| This compound | Moderate (79.4%) | 35.0% | 79.4% |

| 1-Hexene | High (88.9%) | 34.3% | 88.9% |

| 2-Methyl-2-butene | Low | <20% | — |

- Key Insight : Inverse correlation between aromatization and desulfurization efficiency: this compound’s higher aromatics yield (35%) weakens its desulfurization capability compared to 1-hexene .

Industrial and Environmental Considerations

- Separation Challenges : this compound is difficult to isolate from trans-2-pentene and isoprene using conventional distillation; metal-organic frameworks (MOFs) show promise for multi-component separations .

- Mutagenicity: Unlike structurally related epoxides, this compound and its isomers (cis-/trans-2-pentene) are non-mutagenic in Ames tests, even at high concentrations .

- Catalyst Deactivation : Higher this compound partial pressure accelerates coke formation on ferrierite catalysts, reducing conversion rates .

生物活性

1-Pentene is a linear alkene with the chemical formula C₅H₁₀. It is primarily used in the production of polymers and as an intermediate in organic synthesis. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and environmental science.

This compound is characterized by its unsaturation, which allows it to participate in various chemical reactions, including polymerization and oxidation. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its mutagenicity, toxicity, and potential interactions with biological systems.

Mutagenicity Studies

Research indicates that this compound does not exhibit mutagenic properties. A study published in Mutation Research showed that this compound, along with other similar compounds, did not lead to bacterial mutagenicity under any tested conditions. Specifically, it was found to be non-mutagenic in strains TA98, TA100, and YG7108 . In contrast, its epoxide derivative, 1,2-epoxypentane, demonstrated significant mutagenic effects.

Table 1: Mutagenicity of this compound and Related Compounds

| Compound | Tester Strain | Mutagenicity |

|---|---|---|

| This compound | TA98 | Negative |

| TA100 | Negative | |

| YG7108 | Negative | |

| 1,2-Epoxypentane | TA1535 | Positive |

Toxicity Studies

Acute toxicity studies reveal that this compound has low acute lethal toxicity. The LC50 values indicate a high threshold for lethality: for instance, a 4-hour exposure in rats resulted in an LC50 of approximately 175,000 mg/m³ . This suggests that while it can be toxic at high concentrations, it is relatively safe under normal exposure conditions.

Table 2: Acute Toxicity Data for this compound

| Species | Exposure Duration | LC50 (mg/m³) |

|---|---|---|

| Rats | 4 hours | 175,000 |

| Mice | 2 hours | 180,000 |

Absorption and Distribution

The absorption of this compound occurs primarily through the lungs, leading to widespread distribution within the body. A study indicated that after exposure to 300 ppm of various alkenes including this compound, concentrations were significantly higher in fat and brain tissues compared to blood and other organs .

Table 3: Tissue Concentrations of this compound

| Tissue | Concentration (µg/g) |

|---|---|

| Blood | 8.6 ± 1.4 |

| Brain | 41.0 ± 4.9 |

| Liver | 51.6 ± 12.9 |

| Lung | 31.4 ± 10.6 |

| Kidneys | 105.7 ± 13.7 |

| Fat | 368 ± 79 |

Case Study: Occupational Exposure

A case study involving workers exposed to high levels of pentenes indicated respiratory symptoms but no long-term mutagenic effects were observed . This aligns with laboratory findings suggesting that while acute exposure can lead to irritation or CNS effects at very high concentrations (greater than 150,000 ppm), chronic exposure does not appear to result in significant genetic damage.

Q & A

Basic Research Questions

Q. What spectroscopic techniques effectively distinguish 1-pentene from cyclopentane, and how are they applied?

- Methodological Answer : Infrared (IR) spectroscopy is critical for differentiating this compound (C=C bond) from cyclopentane. The C=C stretching vibration in this compound produces a distinct absorption peak at 1650 cm⁻¹ , absent in cyclopentane. Additionally, sp² hybridized C–H bonds in this compound show absorptions at 3150–3000 cm⁻¹ , while cyclopentane exhibits only sp³ C–H stretches (~2900 cm⁻¹) . Mass spectrometry can further confirm molecular weight (70.1329 g/mol) and fragmentation patterns unique to alkenes.

Q. How can the molecular structure of this compound be validated using NMR spectroscopy?

- Methodological Answer : ¹H NMR analysis reveals characteristic splitting patterns due to vinyl protons. For this compound (CH₂=CHCH₂CH₂CH₃), the terminal vinylic protons (C1 and C2) resonate as a triplet (δ ~4.8–5.0 ppm) coupled to adjacent CH₂ groups. Integration ratios confirm hydrogen distribution, while deuterium-labeling experiments (e.g., in hydrolysis studies) track isotopic shifts to verify bonding configurations. For example, deuterium distribution in hydrolysis products can distinguish between rotational isomers .

Q. What thermodynamic properties of this compound are essential for experimental design, and how are they determined?

- Methodological Answer : Key properties include heat capacity , critical temperature/pressure , and phase equilibria . Isobaric heat capacity (e.g., 9.54 ± 0.02 J/mol·K at bubble point) is measured via calorimetry . Critical parameters (e.g., Tc = 464.5 K, Pc = 3.56 MPa) are derived from vapor-liquid equilibrium studies using static reactors or shock tubes. Phase diagrams for binary mixtures (e.g., this compound + chlorobenzene) are constructed using gas-liquid chromatography or static equilibrium cells .

Q. How is the purity of this compound assessed in synthetic or catalytic studies?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard, using ≥99.5% purity as a benchmark. Impurity profiling (e.g., isomers like 2-pentene) requires polar capillary columns (e.g., DB-Wax) for separation. NMR integration and IR spectral absence of OH/NH stretches also confirm absence of contaminants .

Advanced Research Questions

Q. What experimental designs are used to study high-temperature oxidation kinetics of this compound?

- Methodological Answer : Shock tube reactors coupled with OH radical emission detection (λ = 306 nm) measure ignition delay times. For example, this compound–O₂–Ar mixtures (1–2% hydrocarbon, equivalence ratios 0.5–2) are heated to 1130–1620 K under 7.3–9.5 atm. Detailed kinetic mechanisms (e.g., generated via EXGAS software) are validated against experimental delays. Sensitivity analysis identifies dominant pathways, such as β-scission to ethyl radicals, which enhance reactivity compared to larger alkenes .

Q. How do co-adsorbates like CO influence the surface interaction of this compound on γ-Al₂O₃ catalysts?

- Methodological Answer : ¹³C NMR relaxation studies (T₁,ads/T₁,bulk ratios) reveal that pre-adsorbed CO weakens this compound’s adsorption on alumina. For 0.5 ML this compound co-adsorbed with CO, the C1 and C2 carbons (vinyl group) show reduced surface interaction, mimicking monolayer adsorption. Pre-adsorbed CO restricts alkyl chain mobility (C5 carbon), suggesting stronger lateral interactions. This mirrors industrial catalyst behavior, where CO moderates alkene hydrogenation selectivity .

Q. What computational methods resolve contradictions in this compound combustion mechanisms?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT for bond dissociation energies) and kinetic Monte Carlo simulations address discrepancies. For example, conflicting data on HO₂ radical formation during low-temperature oxidation are resolved by modeling H-abstraction pathways. Flow rate analysis in EXGAS-generated mechanisms identifies dominant channels (e.g., allylic H abstraction vs. O₂ addition) under varying pressures and equivalence ratios .

Q. How is the autoignition behavior of this compound compared to n-pentane in engine-relevant conditions?

- Methodological Answer : Static reactor systems map pressure-temperature profiles at equivalence ratios (e.g., 0.8) and initial pressures (1–10 atm). Species profiles (e.g., aldehydes, CO) are quantified via GC-MS. This compound’s higher reactivity than n-pentane is attributed to rapid β-scission (yielding ethyl radicals) and faster chain-branching. Comparison with 1-butene/1-hexene shows methyl radical dominance in larger alkenes reduces reactivity .

Q. What methodologies quantify the mutagenic potential of this compound in bacterial assays?

- Methodological Answer : Ames tests using Salmonella typhimurium strains (TA98, TA100) assess mutagenicity. This compound (≤10% v/v in DMSO) is incubated with metabolic activation (S9 liver homogenate). Colony counts after 48 hours quantify reverse mutations. Negative controls (solvent-only) and positive controls (e.g., sodium azide) validate results. 2-Pentene diastereomers are tested similarly to isolate stereochemical effects .

Q. How do isotopic labeling studies elucidate this compound’s decomposition pathways in Grignard reactions?

- Methodological Answer : Deuterium-labeled this compound (e.g., CH₂=CHCH₂CH₂CD₃) undergoes hydrolysis, and products are analyzed via NMR. Integration of deuterium distribution in cyclobutylmethyl intermediates reveals equilibrium constants (e.g., K ≈ 2.5 × 10³ at 140°C) for ring-opening/closure steps. Kinetic isotope effects (KIEs) differentiate rate-determining steps, such as β-hydrogen transfer vs. radical recombination .

特性

IUPAC Name |

pent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAKXRMUMFPDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-78-4, 25587-79-5 | |

| Record name | 1-Pentene, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7025849 | |

| Record name | 1-Pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-pentene is a colorless liquid with an odor of gasoline. Flash point -20 °F (Aldrich). Insoluble in water and less dense than water. Hence floats on water. Flammable vapor is produced. Boiling point 86 °F. (USCG, 1999), Liquid, Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [CAMEO] Colorless liquid; bp = 30-32 deg C; [MSDSonline], bp = 35 deg C; [ChemIDplus] Liquid; [HSDB] | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C5-9 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

85.8 °F at 760 mmHg (USCG, 1999), 29.9 °C | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-60 °F (USCG, 1999), -18 °C, -18 °C OC /From table/ | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in all proportions in alcohol, ether, and benzene, Miscible in ethanol and ethyl ether, soluble in benzene., In water, 148 mg/l @ 25 °C | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.641 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6405 @ 20 °C/4 °C | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.42 (AIR= 1) | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

635.0 [mmHg], 60.8 [mmHg], 635 mm Hg @ 25 °C, 60.8 mm Hg @ 25 °C | |

| Record name | 1-Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless liquid, LIQ @ ROOM TEMP | |

CAS No. |

109-67-1, 68527-11-7, 68814-91-5, 25377-72-4 | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C5-9 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068814915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C5-9 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C5-9 α- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALP8M0LU81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-265 °F (USCG, 1999), -165.2 °C | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。